4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Description
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridazine core, which is known for its diverse pharmacological activities. The compound’s structure includes a cyclopropyl group, a difluorophenyl group, and a piperidine carboxamide moiety, making it a unique and potentially bioactive molecule.
Properties
Molecular Formula |
C20H20F2N6O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H20F2N6O/c21-14-2-1-3-15(22)18(14)23-20(29)27-10-8-13(9-11-27)19-25-24-17-7-6-16(12-4-5-12)26-28(17)19/h1-3,6-7,12-13H,4-5,8-11H2,(H,23,29) |
InChI Key |
KZELLSQZKXSVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5=C(C=CC=C5F)F)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The subsequent steps involve the introduction of the cyclopropyl group, the difluorophenyl group, and the piperidine carboxamide moiety through various substitution and coupling reactions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions:
Scientific Research Applications
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridazine core allows it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s pharmacological properties .
Comparison with Similar Compounds
Similar compounds to 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide include other triazolo-pyridazine derivatives, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: This compound also contains a triazolo-pyridazine core but differs in the substituents attached to the core.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring but differ in the fused ring system and substituents.
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